Boc-N-methyl-L-threonine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

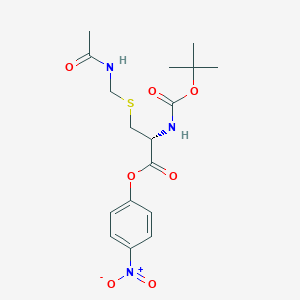

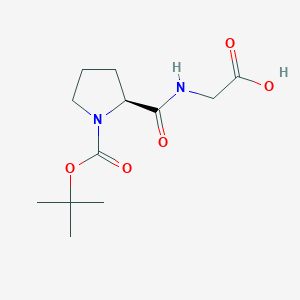

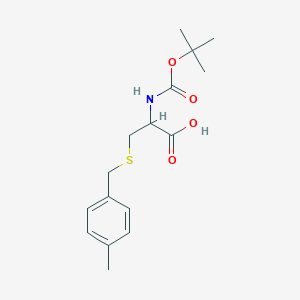

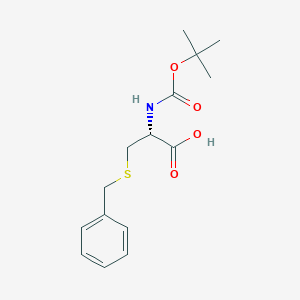

Boc-N-methyl-L-threonine is an N-Boc-protected form of L-Threonine . L-Threonine is an essential amino acid that is commonly used as a feed and food additive . It is produced in mass quantities by mutant Escherichia coli strains for research and food nutrition purposes . Boc-N-methyl-L-threonine is used as pharmaceutical intermediates and chemical intermediate .

Synthesis Analysis

The synthesis of Boc-N-methyl-L-threonine involves the use of Boc-protected amino acids . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis

The molecular formula of Boc-N-methyl-L-threonine is C17H25NO5 . Its molecular weight is 323.38 .Chemical Reactions Analysis

Boc-N-methyl-L-threonine is involved in various chemical reactions. For instance, a variety of N-protected serine and threonine esters, including Boc-protected species, on treatment with two moles of Boc 2 O and catalytic amounts of DMAP gave rise to elimination and provided the corresponding pure N, N-diprotected dehydroamino acid esters in 87–99% yields .Physical And Chemical Properties Analysis

Boc-N-methyl-L-threonine is a white amorphous powder . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Dual Protection of Amino Functions

- Summary of the Application : Boc-N-methyl-L-threonine is used for dual protection of amino functions, which is a common strategy in organic synthesis .

- Methods of Application : The compound is used to protect two amino groups on the same nitrogen. This is particularly useful in the synthesis of multifunctional targets .

- Results or Outcomes : The use of Boc-N-methyl-L-threonine allows for the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Key Building Block in Peptide Synthesis

- Summary of the Application : Boc-N-methyl-L-threonine is a key building block in peptide synthesis, with applications in solid-phase peptide synthesis and glycopeptide synthesis .

- Methods of Application : It is used in the production of peptides, which are crucial molecules in biological processes .

- Results or Outcomes : The use of Boc-N-methyl-L-threonine enables the successful synthesis of peptides .

Facilitated Cleavage in Dual Protection

- Summary of the Application : Boc-N-methyl-L-threonine is used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

- Methods of Application : The compound is used to protect two amino groups on the same nitrogen. This is particularly useful in the synthesis of multifunctional targets .

- Results or Outcomes : The use of Boc-N-methyl-L-threonine allows for the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Synthesis of Boc-derivatives

- Summary of the Application : Boc-N-methyl-L-threonine is used in the synthesis of Boc-derivatives .

- Methods of Application : The compound is used in various chemical reactions to produce different Boc-derivatives .

- Results or Outcomes : The use of Boc-N-methyl-L-threonine enables the successful synthesis of Boc-derivatives .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZARPGSOCYMJ-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426687 |

Source

|

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-methyl-L-threonine | |

CAS RN |

101759-72-2 |

Source

|

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)